REACTION_CXSMILES
|
[CH:1]([C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([O:14][CH3:15])[C:6]([O:16][CH3:17])=[CH:5][CH:4]=1)=[O:2].P([O-])(O)(O)=[O:19].[Na+].CC(=CC)C.Cl([O-])=O.[Na+]>C(O)(C)(C)C.O1CCCC1.O>[CH2:12]([O:11][C:9]([C:8]1[C:7]([O:14][CH3:15])=[C:6]([O:16][CH3:17])[CH:5]=[CH:4][C:3]=1[C:1]([OH:19])=[O:2])=[O:10])[CH3:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=C1C(=O)OCC)OC)OC
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate-n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C(=O)O)C=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 80.7% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |